molecular formula C18H17NO4S B13368509 8-Quinolinyl 2-methoxy-4,5-dimethylbenzenesulfonate

8-Quinolinyl 2-methoxy-4,5-dimethylbenzenesulfonate

Cat. No.: B13368509
M. Wt: 343.4 g/mol
InChI Key: BNZHADYNMAZBGJ-UHFFFAOYSA-N
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Description

8-Quinolinyl 2-methoxy-4,5-dimethylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinyl 2-methoxy-4,5-dimethylbenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinyl 2-methoxy-4,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The methoxy and sulfonate groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Quinolinyl 2-methoxy-4,5-dimethylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-Quinolinyl 2-methoxy-4,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolinyl benzenesulfonate
  • 8-Quinolinyl 2-methoxybenzenesulfonate
  • 8-Quinolinyl 4,5-dimethylbenzenesulfonate

Uniqueness

8-Quinolinyl 2-methoxy-4,5-dimethylbenzenesulfonate is unique due to the presence of both methoxy and dimethyl groups on the benzenesulfonate moiety. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

quinolin-8-yl 2-methoxy-4,5-dimethylbenzenesulfonate

InChI

InChI=1S/C18H17NO4S/c1-12-10-16(22-3)17(11-13(12)2)24(20,21)23-15-8-4-6-14-7-5-9-19-18(14)15/h4-11H,1-3H3

InChI Key

BNZHADYNMAZBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

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